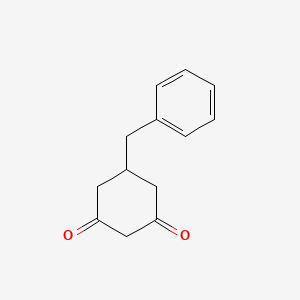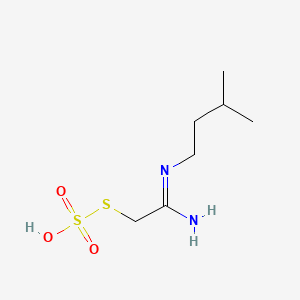
S-((N-Isopentylamidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-Isopentylamidino)methyl) hydrogen thiosulfate: is an organosulfur compound that features a thiosulfinate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate typically involves the reaction of methanethiol with N-isopentylamidino and hydrogen thiosulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiosulfinate functional group, which imparts unique reactivity to the compound .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the preparation of complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. It has shown activity against certain bacterial and parasitic strains, making it a candidate for further investigation in drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, sodium thiosulfate, a related compound, is used in the treatment of cyanide poisoning and as an adjunct in cancer therapy .
Industry: In the industrial sector, this compound is used in processes such as metal extraction and as a stabilizing agent in various formulations .
Mecanismo De Acción
The mechanism of action of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfinate group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Thiosulfinates: Compounds with the general structure R-S(O)-S-R, such as allicin from garlic.
Thiosulfonates: Compounds with the structure R-SO2-S-R.
Sulfinyl Sulfones: Compounds with the structure R-S(O)-SO2-R.
Uniqueness: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is unique due to its specific functional groups and reactivity. Compared to other thiosulfinates, it has distinct properties that make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
40283-51-0 |
|---|---|
Fórmula molecular |
C7H16N2O3S2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
1-[(1-amino-2-sulfosulfanylethylidene)amino]-3-methylbutane |
InChI |
InChI=1S/C7H16N2O3S2/c1-6(2)3-4-9-7(8)5-13-14(10,11)12/h6H,3-5H2,1-2H3,(H2,8,9)(H,10,11,12) |
Clave InChI |
JSSDFKSULXLETE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


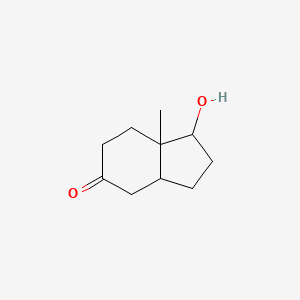

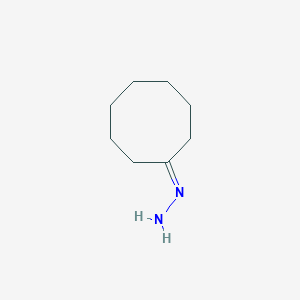
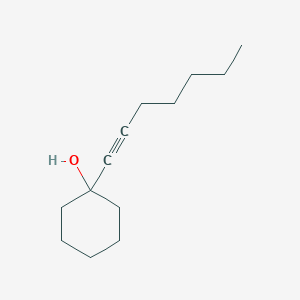
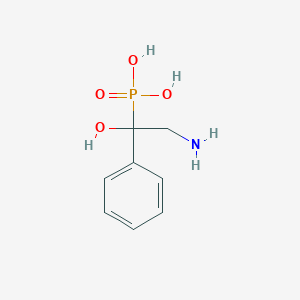
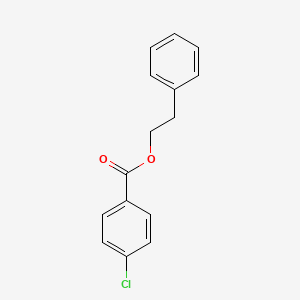
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)
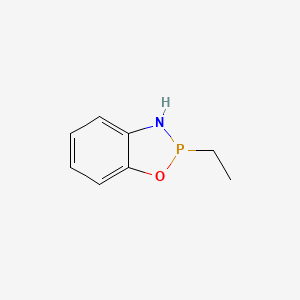
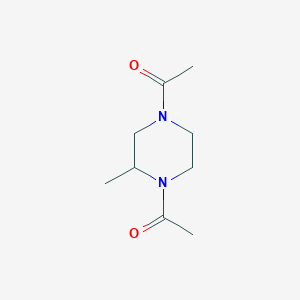
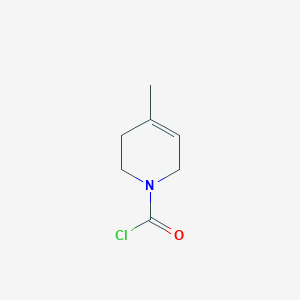
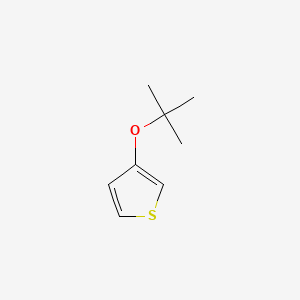
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
